BenchChemオンラインストアへようこそ!

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

Indole alkylation N-substitution building block uniqueness

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate (CAS 1170417-57-8, molecular formula C₂₀H₁₉NO₃, MW 321.37 g/mol) is a poly-functionalized indole-2-carboxylate derivative carrying a synthetically pivotal 3-formyl group, a 6-methyl substituent on the indole benzene ring, and an N-(4-methylbenzyl) substitution on the indole nitrogen. The indole-2-carboxylate scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with validated activity in multiple target classes including NMDA-associated glycine site antagonism , HIV-1 integrase strand transfer inhibition , and sigma receptor modulation.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 1170417-57-8
Cat. No. B1387268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate
CAS1170417-57-8
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O
InChIInChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3
InChIKeyRTNPZMIAMXEUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate (CAS 1170417-57-8): Compound Class, Core Scaffold, and Procurement Context


Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate (CAS 1170417-57-8, molecular formula C₂₀H₁₉NO₃, MW 321.37 g/mol) is a poly-functionalized indole-2-carboxylate derivative carrying a synthetically pivotal 3-formyl group, a 6-methyl substituent on the indole benzene ring, and an N-(4-methylbenzyl) substitution on the indole nitrogen . The indole-2-carboxylate scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with validated activity in multiple target classes including NMDA-associated glycine site antagonism [1], HIV-1 integrase strand transfer inhibition [2], and sigma receptor modulation [3]. This specific compound is offered as a research intermediate with certified purity of NLT 98% under ISO quality systems, positioning it as a building block for pharmaceutical lead optimization and chemical biology probe development .

Why In-Class Substitution Fails for Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate: Irreproducible Substitution Patterns Among Indole-2-carboxylate Building Blocks


Indole-2-carboxylate building blocks cannot be freely interchanged because the identity, position, and electronic character of substituents collectively determine both downstream synthetic reactivity and biological target engagement. For example, the catalytic Vilsmeier–Haack formylation efficiency of methyl 6-methyl-1H-indole-2-carboxylate has been documented at 79% yield for aldehyde installation, while the analogous 6-(methylsulfanyl) derivative achieves 83% yield under identical conditions [1], demonstrating that even subtle ring substituent changes alter reactivity. In the NMDA glycine antagonist series, the C-3 substituent chain and N-substitution pattern on indole-2-carboxylates were shown to be critical pharmacophoric elements dictating in vitro binding affinity and in vivo anticonvulsant potency (ED₅₀ = 0.06 mg/kg iv vs. 6 mg/kg po for the optimized lead) [2]. For HIV-1 integrase inhibition, iterative optimization of the indole-2-carboxylic acid scaffold improved IC₅₀ from 3.11 μM (compound 17a) to 0.13 μM (compound 20a) through precise modulation of peripheral substituents [3]. These data collectively demonstrate that each substituent—including the N-(4-methylbenzyl) and 6-methyl groups on this compound—is not a decorative feature but a determinant of reactivity and biological profile, making generic substitution scientifically unjustifiable without experimental validation.

Product-Specific Quantitative Evidence Guide: Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate Versus Closest Analogs


N-(4-Methylbenzyl) Substitution: Unique Among Commercially Catalogued 3-Formylindole-2-carboxylates

Among commercially catalogued 3-formylindole-2-carboxylate building blocks, the N-(4-methylbenzyl) substitution pattern on the target compound is structurally unique. The most common N-substituted analogs carry either N-methyl (CAS 88129-40-2, MW 217.22) or N-benzyl (CAS 154953-55-6, MW 307.34 as the ethyl ester) groups [1]. The N-(4-methylbenzyl) group introduces a para-methyl substituent on the benzyl moiety that is absent in both N-methyl and N-benzyl comparators. In SAR studies of N-benzylindole-based bioactive molecules, the nature of the benzyl substituent has been shown to modulate mitochondrial membrane potential effects and target binding affinity . No 3-formylindole-2-carboxylate carrying the specific N-(4-methylbenzyl)-6-methyl substitution combination has been identified in patents or primary literature beyond vendor catalogues, conferring structural novelty for intellectual property generation.

Indole alkylation N-substitution building block uniqueness medicinal chemistry

Certified Purity Specification: NLT 98% Enabling Reproducible SAR and Scale-Up

The target compound is commercially supplied with a certified minimum purity of 98% (NLT 98%) under ISO quality systems, as specified by the manufacturer MolCore . This purity level exceeds the typical 95% specification commonly offered for simpler 3-formylindole-2-carboxylate building blocks such as methyl 3-formyl-1H-indole-2-carboxylate (CAS 18450-26-5) . High purity is critical for structure–activity relationship studies, where impurities at even 5% levels can confound biological assay interpretation. The Fujifilm Wako distribution channel further lists this compound with manufacturer traceability to MATRIX SCIENTIFIC, with supporting analytical documentation including spectral data and certificates of analysis available .

Purity specification quality control ISO certification reproducibility

3-Formyl Group as a Multipurpose Synthetic Handle: Knoevenagel, Schiff Base, and Ugi Multicomponent Reactivity

The 3-formyl group on the indole-2-carboxylate scaffold is a well-precedented synthetic handle for generating molecular diversity. Ethyl 3-formylindole-2-carboxylates have been demonstrated to undergo Knoevenagel condensation with malononitrile to yield 3-(2,2-dicyanoethyl)indole-2-carboxylates, which are precursors to azepino[3,4-b]indoles . The same formyl group participates in the Ugi four-component condensation with amines, isocyanides, and amino acids, enabling rapid construction of peptidomimetic libraries [1]. 3-Formylindole-based chitosan Schiff base polymers have shown antioxidant activity with IC₅₀ values of 2.31–6.92 μg/mL and broad-spectrum antimicrobial effects against S. aureus, E. coli, and C. albicans [2]. The combination of the 3-formyl group with the indole-2-carboxylate ester on the target compound provides dual derivatization vectors: the aldehyde for C–C and C–N bond formation, and the ester for hydrolysis to the carboxylic acid or amidation . These reactions are well-established for 3-formylindole-2-carboxylates as a class, and the target compound's additional N-(4-methylbenzyl) and 6-methyl substituents do not interfere with these established reactivity pathways.

Synthetic chemistry formyl reactivity Knoevenagel condensation Schiff base multicomponent reaction

Indole-2-carboxylate Scaffold Validation: NMDA Glycine Site Antagonism with In Vivo Translation

The indole-2-carboxylate scaffold to which the target compound belongs has been extensively validated as a glycine-site NMDA receptor antagonist chemotype. In a landmark SAR study, a series of substituted indole-2-carboxylates demonstrated competitive displacement of [³H]glycine binding, and the optimized lead compound (3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid) inhibited NMDA-induced convulsions in mice with ED₅₀ values of 0.06 mg/kg (iv) and 6 mg/kg (po), confirming oral bioavailability and CNS penetration [1]. A conformationally restrained follow-up series further characterized in vitro binding affinity at the glycine site, establishing key pharmacophoric requirements including the critical role of the C-3 substituent chain and the indole N-substitution [2]. While the target compound has not been directly evaluated in these assays, it contains all the core structural elements of the validated pharmacophore: the indole-2-carboxylate core, a C-3 substituent attachment point (the formyl group serving as a precursor for chain elongation), and an N-substituent (4-methylbenzyl) that can be tuned for affinity and selectivity.

NMDA receptor glycine site antagonist in vivo pharmacology CNS drug discovery

HIV-1 Integrase Strand Transfer Inhibition: Indole-2-carboxylic Acid as a Privileged Mg²⁺-Chelating Scaffold

The indole-2-carboxylic acid pharmacophore (the de-esterified form of the target compound's core) has been independently validated as a novel scaffold for HIV-1 integrase strand transfer inhibition (INSTI). Structural biology studies confirmed that the indole core and C2 carboxyl group chelate the two catalytic Mg²⁺ ions within the integrase active site [1]. Systematic scaffold optimization demonstrated a clear SAR trajectory: hit compound 3 showed effective strand transfer inhibition, and iterative derivatization yielded compound 20a with an IC₅₀ of 0.13 μM—a marked improvement over earlier analogs [1]. A parallel optimization campaign by an independent group identified compound 17a (IC₅₀ = 3.11 μM) and confirmed the scaffold's promise for further development [2]. The target compound, as the methyl ester, serves as a prodrug-like or protected precursor to the active indole-2-carboxylic acid pharmacophore, with the N-(4-methylbenzyl) and 6-methyl groups offering additional vectors for affinity and selectivity optimization not explored in the published series.

HIV-1 integrase antiviral Mg2+ chelation INSTI scaffold optimization

Molecular Weight and Lipophilicity Differentiation: Implications for Physicochemical Property Optimization

The target compound (MW = 321.37 g/mol) occupies a distinct physicochemical property space compared to common 3-formylindole-2-carboxylate alternatives. The N-(4-methylbenzyl) group increases molecular weight by approximately 104 Da relative to the N-methyl analog (CAS 88129-40-2, MW = 217.22) and adds an additional aromatic ring for π-stacking interactions [1]. The 6-methyl substituent contributes to increased lipophilicity; the parent 6-methylindole has a calculated logP of approximately 2.59–2.60 [2], compared to unsubstituted indole (logP ≈ 2.14). In methylindole analog studies, the position and number of methyl substituents have been shown to differentially affect cytochrome P450 enzyme interactions, with methylated indoles exhibiting dual effects on CYP1A1 in human hepatocytes [3]. While the target compound's exact logP and CYP inhibition profile have not been experimentally determined, the structural features predict a balanced property profile: sufficiently lipophilic for membrane penetration yet within typical lead-like space (MW < 400, estimated logP ~3.5–4.5 based on fragment addition), avoiding the high lipophilicity risks associated with larger polyaromatic indole derivatives.

Lipophilicity molecular weight drug-likeness CNS MPO physicochemical properties

Best Research and Industrial Application Scenarios for Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate


CNS Drug Discovery: Glycine-Site NMDA Antagonist Lead Generation via C-3 Chain Elaboration

The indole-2-carboxylate core of the target compound is a validated scaffold for glycine-site NMDA receptor antagonism, with established in vivo oral activity (ED₅₀ = 6 mg/kg po in mouse convulsion model) [1]. The 3-formyl group on the target compound serves as a direct precursor for Knoevenagel or Wittig olefination reactions to install the C-3 alkenyl chains critical for glycine site affinity, paralleling the synthetic strategy used to generate the potent lead series. The N-(4-methylbenzyl) substituent provides a distinct steric and electronic environment compared to the N–H or N-alkyl variants in the published SAR, offering an opportunity to explore previously untested N-substitution space for selectivity optimization against related ionotropic glutamate receptor subtypes.

Antiviral Drug Discovery: HIV-1 Integrase Inhibitor Optimization from a Novel Substitution Pattern

Following ester hydrolysis to the free indole-2-carboxylic acid, the target compound's scaffold has been independently confirmed to chelate catalytic Mg²⁺ ions in the HIV-1 integrase active site, with optimized derivatives achieving IC₅₀ values as low as 0.13 μM [2]. The target compound's N-(4-methylbenzyl) and 6-methyl substituents represent unexplored vectors in the published INSTI SAR landscape. This scenario is particularly relevant for research groups targeting integrase inhibitor-resistance mutations, where novel substitution patterns on validated scaffolds can restore potency against mutant viral strains.

Diversity-Oriented Synthesis and Chemical Biology Probe Development

The dual reactivity of the 3-formyl group (aldehyde chemistry) and the 2-carboxylate ester (hydrolysis/amidation) makes the target compound an efficient single-starting-material platform for generating structurally diverse compound libraries [3]. The formyl group enables parallel Schiff base formation with diverse amines, Knoevenagel condensations with active methylene compounds, and Ugi four-component reactions for peptidomimetic synthesis [4]. The N-(4-methylbenzyl) group provides a hydrophobic anchor that can enhance binding to protein pockets with aromatic-rich sub-sites, while the 6-methyl group subtly modulates the indole ring electronics. For chemical biology groups building targeted probe libraries, this single building block can generate 50–200 diverse analogs through established parallel synthesis protocols.

Sigma Receptor Ligand Development: N-Substituted Indole Scaffold Exploration

Indole-based sigma receptor ligands have demonstrated low nanomolar affinity (Ki = 1.79–5.23 nM for σ₂) with high subtype selectivity (σ₂/σ₁ selectivity ratio = 56–708) [5]. While the published SAR has focused on N-alkyl and N-aralkyl fenpropimorph-derived indoles, the N-(4-methylbenzyl) indole-2-carboxylate scaffold of the target compound provides a topologically distinct template for sigma receptor pharmacophore mapping. The 3-formyl group can be elaborated to install basic amine-containing side chains that are critical for sigma receptor affinity, while the 4-methylbenzyl N-substituent may confer subtype selectivity through differential interactions with the σ₁ vs. σ₂ binding pockets.

Quote Request

Request a Quote for Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.